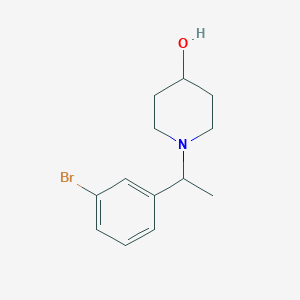
1-(1-(3-溴苯基)乙基)哌啶-4-醇
描述
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H18BrNO and its molecular weight is 284.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
手性分离与分析
- 一项研究聚焦于类似于1-(1-(3-溴苯基)乙基)哌啶-4-醇的化合物的对映体分离和模拟。该研究利用了Chiralpak IA柱,突出了了解类似于1-(1-(3-溴苯基)乙基)哌啶-4-醇的化合物中手性相互作用的重要性。研究表明氢键和π-π相互作用在手性分离过程中起着至关重要的作用(Ali et al., 2016)。
治疗神经系统疾病的潜力
- 基于类似于1-(1-(3-溴苯基)乙基)哌啶-4-醇的结构的光学活性分子的研究显示出对多巴胺、5-羟色胺和去甲肾上腺素转运体具有不同程度的亲和力。这表明在治疗药物滥用、抑郁症和注意力缺陷多动障碍等神经系统疾病方面具有潜在应用(Kharkar et al., 2009)。
抗菌特性
- 合成了与1-(1-(3-溴苯基)乙基)哌啶-4-醇结构相关的化合物的N-取代衍生物,并显示出中等到显著的抗菌活性。这突显了这类化合物在抗菌应用中的潜力(Khalid et al., 2016)。
抗癌剂
- 对1-(1-(3-溴苯基)乙基)哌啶-4-醇类似物的丙酰胺衍生物的研究显示出作为抗癌剂的潜力。这表明这类化合物在癌症研究和治疗中的适用性(Rehman et al., 2018)。
选择性雌激素受体调节剂
- 一项关于类似于1-(1-(3-溴苯基)乙基)哌啶-4-醇的化合物的研究探讨了它们作为选择性雌激素受体调节剂(SERMs)的用途,可能有助于治疗乳腺癌等疾病(Yadav et al., 2011)。
结构和立体分析
- 对1-(1-(3-溴苯基)乙基)哌啶-4-醇及相关化合物的结构和立体性质进行了分析,为它们的潜在药理应用提供了见解(Vardanyan, 2018)。
作用机制
Target of Action
The primary target of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol is the µ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for pain management .
Mode of Action
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol acts as a potent, full agonist at the MOR . This means that it binds to the MOR and activates it, triggering a series of intracellular events. This activation involves the recruitment of beta-arrestin-2, a regulatory protein .
Biochemical Pathways
Upon activation of the MOR by 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol, several biochemical pathways are affected. These pathways are primarily involved in pain perception and response. The downstream effects of these pathways include analgesia, or pain relief .
Pharmacokinetics
These properties can impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol’s action are primarily related to its activation of the MOR. This activation leads to a decrease in the perception of pain, providing analgesic effects . Like other opioids, it may also produce typical opioid effects such as respiratory depression and sedation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol. For instance, factors such as pH can affect the stability of the compound. Additionally, individual factors such as genetic variations in the MOR or metabolic enzymes could influence the compound’s efficacy and potential side effects. Specific studies on these aspects for 1-(1-(3-bromophenyl)ethyl)piperidin-4-ol are currently lacking .
生化分析
Biochemical Properties
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to bind to specific receptors and enzymes, influencing their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades. This can result in altered gene expression patterns and metabolic fluxes within the cell . Additionally, 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol may impact cellular processes such as apoptosis, proliferation, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol involves its binding interactions with biomolecules. The compound can act as an agonist or antagonist at specific receptors, leading to changes in receptor activity. For instance, it may bind to opioid receptors, influencing their signaling pathways and resulting in analgesic effects. Additionally, 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, including alterations in cell signaling pathways and gene expression patterns.
Dosage Effects in Animal Models
The effects of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as analgesia or anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed, including respiratory depression or neurotoxicity . Threshold effects have also been reported, where a certain dosage level is required to achieve a specific pharmacological response.
Metabolic Pathways
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within specific tissues can affect its overall pharmacological activity . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments . Understanding the subcellular localization of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol is essential for elucidating its molecular mechanisms and potential therapeutic applications.
属性
IUPAC Name |
1-[1-(3-bromophenyl)ethyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10(11-3-2-4-12(14)9-11)15-7-5-13(16)6-8-15/h2-4,9-10,13,16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVAXUDXTLUENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


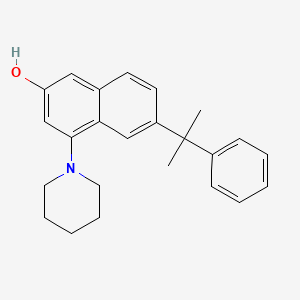
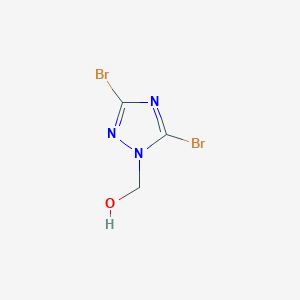
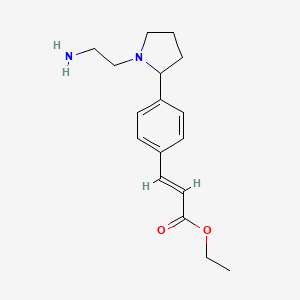

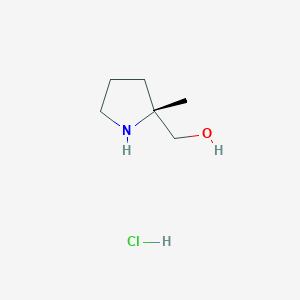
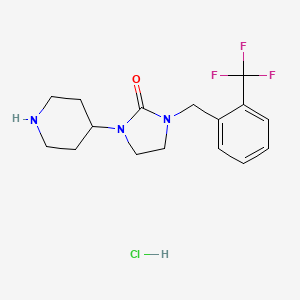
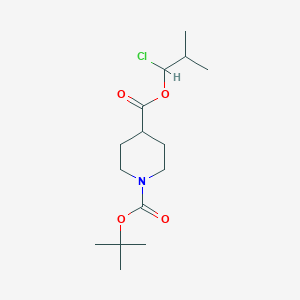
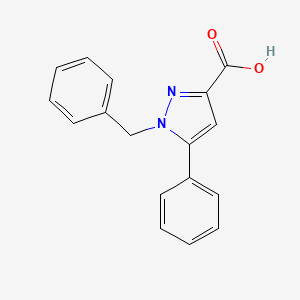
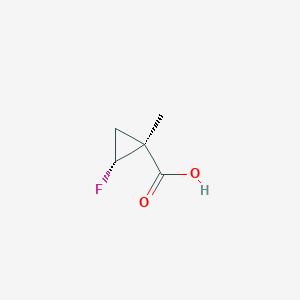
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine](/img/structure/B1408481.png)



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate](/img/structure/B1408488.png)
